molecular formula C16H17ClN4O2S2 B2584271 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propanamide CAS No. 391869-04-8

3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B2584271
CAS No.: 391869-04-8
M. Wt: 396.91
InChI Key: FANBMKWKPGJQPV-UHFFFAOYSA-N
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Description

3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound with significant applications in various scientific fields. This compound's structure features an intriguing combination of a thiadiazole ring, quinoline derivative, and chloroamide groups, endowing it with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propanamide involves several steps:

  • Initial Formation: The synthesis starts with the preparation of the thiadiazole core, typically involving the cyclization of thiosemicarbazide with carbon disulfide in an alkaline medium to form 2-amino-1,3,4-thiadiazole.

  • Quinoline Derivative Attachment: 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl bromide is synthesized separately via the bromination of quinoline. This bromide is then reacted with 2-amino-1,3,4-thiadiazole to form the intermediate.

  • Chloroamide Addition: The final step involves the addition of 3-chloropropanoyl chloride to the intermediate compound in the presence of a base, such as triethylamine, to obtain the target compound.

Industrial Production Methods

Industrial-scale production follows a similar multi-step process, with each step optimized for yield and purity. Industrial methods may employ continuous flow reactors to enhance reaction efficiency and throughput.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions:

  • Oxidation: The quinoline ring can be selectively oxidized under controlled conditions.

  • Reduction: The amide and thiadiazole components can undergo reduction reactions, often leading to ring opening or functional group transformations.

  • Substitution: Halogen groups like chlorine in the compound facilitate nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.

  • Reduction: Lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Sodium hydroxide or potassium carbonate in aprotic solvents.

Major Products

  • Oxidation: Hydroxy derivatives.

  • Reduction: Amines and thioalcohols.

  • Substitution: New substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules and can be used as a ligand in coordination chemistry.

Biology

Medicine

Research has explored its use as a potential pharmaceutical agent due to its structural similarities with bioactive molecules.

Industry

Used in material science for the development of polymers and other advanced materials with specific properties.

Mechanism of Action

The compound's mechanism of action is primarily based on its ability to interact with biological targets:

  • Molecular Targets: It can bind to enzymes and receptors, influencing their activity.

  • Pathways Involved: Often interacts with metabolic pathways, potentially inhibiting or modifying enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(5-thiocarbamoyl-1,3,4-thiadiazol-2-yl)propanamide

  • 3-chloro-N-(4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-thiazol-2-yl)propanamide

Uniqueness

Compared to similar compounds, 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propanamide exhibits enhanced stability and reactivity due to the specific arrangement of functional groups.

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Properties

IUPAC Name

3-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S2/c17-8-7-13(22)18-15-19-20-16(25-15)24-10-14(23)21-9-3-5-11-4-1-2-6-12(11)21/h1-2,4,6H,3,5,7-10H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANBMKWKPGJQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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